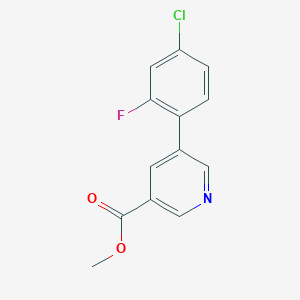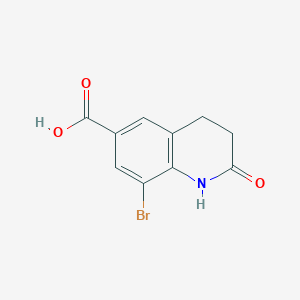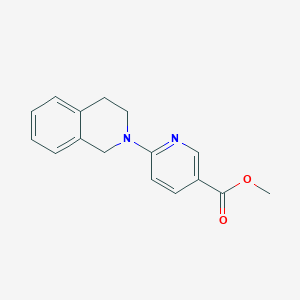
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring
Vorbereitungsmethoden
The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The reaction typically involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Analyse Chemischer Reaktionen
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield 1-(3-carboxyphenyl)-1H-indole-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s indole moiety is known to interact with various biological targets, making it a valuable tool in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The hydroxymethyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:
1H-indole-3-carboxylic acid: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
1-(3-(Methoxymethyl)phenyl)-1H-indole-6-carboxylic acid: The methoxymethyl group may alter the compound’s solubility and interaction with biological targets.
1-(3-(Hydroxymethyl)phenyl)-1H-indole-2-carboxylic acid: The position of the carboxylic acid group on the indole ring can influence the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C16H13NO3 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-[3-(hydroxymethyl)phenyl]indole-6-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-4-5-13(16(19)20)9-15(12)17/h1-9,18H,10H2,(H,19,20) |
InChI-Schlüssel |
VJRWBKDMIAAELN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)




![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)


![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)




